2-cyano-N-(2,3-dimethylphenyl)acetamide
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Overview
Description
Preparation Methods
The synthesis of 2-cyano-N-(2,3-dimethylphenyl)acetamide can be achieved through various methods. One common approach involves the cyanoacetylation of amines. This process typically includes the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by overnight stirring at room temperature .
Chemical Reactions Analysis
2-cyano-N-(2,3-dimethylphenyl)acetamide undergoes various chemical reactions, including condensation and substitution reactions. The active hydrogen on the C-2 position of the compound allows it to participate in these reactions . For example, the cyclocondensation of 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide with phenacyl bromide in boiling ethanol using triethylamine as a catalyst results in the formation of a pyrrole derivative . Common reagents used in these reactions include methyl cyanoacetate, ethyl cyanoacetate, and phenacyl bromide .
Scientific Research Applications
2-cyano-N-(2,3-dimethylphenyl)acetamide has several applications in scientific research. It is used extensively in the synthesis of biologically active heterocyclic compounds . The compound’s cyano and carbonyl functions make it a valuable reactant for forming various heterocyclic structures . Additionally, it has been utilized in the development of novel chemotherapeutic agents due to its diverse biological activities . In the field of proteomics, it serves as a specialty product for research purposes .
Mechanism of Action
The mechanism of action of 2-cyano-N-(2,3-dimethylphenyl)acetamide involves its interaction with molecular targets and pathways within biological systems. The compound’s cyano and carbonyl groups play a crucial role in its reactivity and interactions with other molecules . specific details regarding its molecular targets and pathways are not extensively documented in the available literature .
Comparison with Similar Compounds
2-cyano-N-(2,3-dimethylphenyl)acetamide can be compared with other similar compounds, such as 2-cyano-N-[1-(3,4-dimethylphenyl)ethyl]acetamide and 2-cyano-N-[1-(4-methylphenyl)ethyl]acetamide . These compounds share similar structural features, including the cyano and carbonyl groups, but differ in their substituents on the phenyl ring .
Properties
IUPAC Name |
2-cyano-N-(2,3-dimethylphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-8-4-3-5-10(9(8)2)13-11(14)6-7-12/h3-5H,6H2,1-2H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYYUSDYWIKYDCW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CC#N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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